molecular formula C25H32ClF2NO11S B15145210 bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride

bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride

Cat. No.: B15145210
M. Wt: 628.0 g/mol
InChI Key: FUEQYOZWBYVZQM-GSLULZTOSA-N
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Description

The compound bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride is a complex organic molecule with potential applications in various scientific fields. It features a bicyclohexane core with multiple functional groups, including amino, hydroxyl, and difluorophenyl sulfanyl moieties, making it a versatile compound for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the bicyclohexane core through a Diels-Alder reaction.
  • Introduction of the amino and hydroxyl groups via selective functionalization.
  • Attachment of the difluorophenyl sulfanyl group through a nucleophilic substitution reaction.
  • Protection of the carboxylate groups with propan-2-yloxycarbonyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The difluorophenyl sulfanyl group can be reduced to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s unique structure and functional groups make it a potential candidate for studying enzyme interactions and protein binding. It can be used as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its difluorophenyl sulfanyl group suggests possible applications in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, the compound can be utilized in the development of new materials with specific properties. Its functional groups allow for the creation of polymers or other materials with tailored characteristics.

Mechanism of Action

The mechanism of action of bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. The difluorophenyl sulfanyl group, in particular, can interact with specific amino acid residues in the active site of enzymes, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • Bisoxazoline ligands
  • Chiral catalysts
  • Difluorophenyl derivatives

Uniqueness

The uniqueness of bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride lies in its combination of functional groups and its bicyclohexane core. This structure provides a versatile platform for chemical modifications and biological interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C25H32ClF2NO11S

Molecular Weight

628.0 g/mol

IUPAC Name

bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride

InChI

InChI=1S/C25H31F2NO11S.ClH/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13;/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3;1H/t14-,17+,18+,19+,20-,25+;/m1./s1

InChI Key

FUEQYOZWBYVZQM-GSLULZTOSA-N

Isomeric SMILES

CC(C)OC(=O)OCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@]([C@@H]([C@H]2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N.Cl

Canonical SMILES

CC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N.Cl

Origin of Product

United States

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